molecular formula C9H13N3O B5553123 N,N-diethyl-2-pyrimidinecarboxamide

N,N-diethyl-2-pyrimidinecarboxamide

Cat. No.: B5553123
M. Wt: 179.22 g/mol
InChI Key: DBISGKIHINLPGW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-pyrimidinecarboxamide is a chemical compound of interest in scientific research and development. It features a pyrimidine heterocycle, a core structure prevalent in medicinal chemistry and material science, substituted with a diethylcarboxamide functional group at the 2-position. This molecular architecture is common in the synthesis of various pharmacologically active molecules and complex organic intermediates . Pyrimidine derivatives are fundamental building blocks in drug discovery and are extensively studied for their diverse biological activities. The presence of the carboxamide group can contribute to hydrogen bonding, influencing the compound's physicochemical properties and interaction with biological targets. Researchers may utilize this compound as a key synthetic intermediate to develop novel substances for biochemical screening or as a standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISGKIHINLPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 Pyrimidinecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of N,N-diethyl-2-pyrimidinecarboxamide is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the diethylamide group. Due to the electronegativity of the nitrogen atoms and the carbonyl group, the protons on the pyrimidine ring are expected to be deshielded and resonate at lower field (higher ppm values).

Specifically, the proton at the C4 position, being adjacent to two nitrogen atoms, would likely be the most downfield signal. The protons at the C5 and C6 positions would also exhibit characteristic shifts and coupling patterns based on their electronic environment and proximity to other protons.

The diethylamide group would present two sets of signals. The methylene (B1212753) protons (-CH2-) are expected to show diastereotopicity due to restricted rotation around the amide C-N bond, potentially appearing as two distinct multiplets. The terminal methyl protons (-CH3) would likely appear as a triplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyrimidine H-48.8 - 9.2Doublet~2.5
Pyrimidine H-68.6 - 8.9Doublet of doublets~4.8, ~1.5
Pyrimidine H-57.3 - 7.6Triplet~4.8
Diethylamide -CH₂ (a)3.4 - 3.7Quartet~7.1
Diethylamide -CH₂ (b)3.3 - 3.6Quartet~7.1
Diethylamide -CH₃1.1 - 1.4Triplet~7.1

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal due to significant deshielding. The carbons of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the carboxamide substituent. The two carbons of the diethylamino group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Amide)165 - 170
Pyrimidine C-2155 - 160
Pyrimidine C-4157 - 162
Pyrimidine C-6150 - 155
Pyrimidine C-5120 - 125
Diethylamide -CH₂40 - 45
Diethylamide -CH₃12 - 15

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity within the pyrimidine ring and the ethyl groups of the diethylamide moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibration of the amide would likely appear in the 1250-1350 cm⁻¹ region.

The pyrimidine ring would give rise to a series of characteristic bands. C=N and C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the pyrimidine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups would appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Amide)1630 - 1680Strong
C=N, C=C Stretch (Ring)1400 - 1600Medium-Strong
C-N Stretch (Amide)1250 - 1350Medium

Note: These are predicted values and may vary based on the sample preparation method.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further structural information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong and sharp signals in the Raman spectrum, which would be characteristic of the pyrimidine ring. The C=O stretching vibration would also be observable, although typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations of the diethyl groups would also be present. Analysis of the low-frequency region of the Raman spectrum could potentially provide information about the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the theoretical monoisotopic mass can be calculated, and HRMS would be employed to experimentally verify this value, confirming the compound's molecular formula.

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular FormulaTheoretical Monoisotopic Mass (Da)
C₁₀H₁₅N₃O193.1215

This table presents the calculated theoretical exact mass. Experimental verification via HRMS is a standard procedure for compound identification.

Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a reproducible manner. Analysis of these fragments provides valuable information about the molecule's structural connectivity. The fragmentation of this compound is expected to follow patterns characteristic of both the pyrimidine ring and the N,N-diethylamide moiety. libretexts.orgsapub.org

The pyrimidine ring itself can undergo complex fragmentation. nih.govresearchgate.net However, the most characteristic fragmentation pathways for this compound would likely involve the amide group. libretexts.org Cleavage of the C-N bond (α-cleavage) is a common fragmentation pathway for amides. youtube.com For N,N-diethylamides, the loss of an ethyl group or the entire diethylamino group is anticipated.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

Fragment StructureFragment NamePredicted m/zFragmentation Pathway
[C₁₀H₁₅N₃O]⁺˙Molecular Ion193Ionization of the parent molecule
[C₈H₁₀N₃O]⁺[M-C₂H₅]⁺164Loss of an ethyl radical from the diethylamide group
[C₆H₄N₂O]⁺[M-N(C₂H₅)₂]⁺120Cleavage of the amide C-N bond
[C₅H₄N₂]⁺˙Pyrimidine radical cation80Cleavage of the carboxamide group
[C₄H₉N]⁺Diethylaminyl cation71Cleavage of the pyrimidine-carbonyl bond

This table outlines the expected major fragments based on general fragmentation patterns of amides and aromatic systems. The relative intensities of these peaks would provide further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation.

The crystal structures of several pyrimidine carboxamide derivatives have been reported, offering a model for the expected geometry of this compound. nih.govresearchgate.net For instance, in pyrimidine-2-carboxamide, the amide group is twisted with respect to the pyrimidine ring. nih.gov A similar non-planar conformation would be expected for the N,N-diethyl derivative, influenced by the steric bulk of the ethyl groups. The bond lengths and angles within the pyrimidine ring are anticipated to be consistent with those of other pyrimidine derivatives. researchgate.nettandfonline.com

Table 3: Representative Crystallographic Data from Related Pyrimidine Structures

ParameterCompoundValueReference
Crystal SystemPyrimidine-2-carboxamideMonoclinic nih.gov
Space GroupPyrimidine-2-carboxamideP2₁/c nih.gov
a (Å)Pyrimidine-2-carboxamide7.9241 (7) nih.gov
b (Å)Pyrimidine-2-carboxamide7.3059 (7) nih.gov
c (Å)Pyrimidine-2-carboxamide9.8223 (9) nih.gov
β (°)Pyrimidine-2-carboxamide103.512 (6) nih.gov
Amide-Ring Dihedral Angle (°)Pyrimidine-2-carboxamide24.9 (1) nih.gov

This table presents data from a closely related structure to infer the likely crystallographic parameters for this compound. The actual values for the target compound may vary.

The crystal packing of this compound will be governed by a network of intermolecular interactions. nih.gov In aromatic amides, hydrogen bonding and π-π stacking are dominant forces. Although this compound lacks a traditional hydrogen bond donor on the amide nitrogen, weak C-H···O and C-H···N hydrogen bonds involving the ethyl groups and the pyrimidine ring are possible. dcu.ie

Furthermore, π-π stacking interactions between the electron-deficient pyrimidine rings of adjacent molecules are highly probable, contributing significantly to the stability of the crystal lattice. nih.govresearchgate.net The specific packing arrangement, whether it be herringbone, slipped stack, or another motif, will depend on the interplay of these various non-covalent interactions. nih.gov The presence of bulky diethyl groups may influence the efficiency of π-π stacking compared to simpler amides. tandfonline.com

Computational and Theoretical Investigations of N,n Diethyl 2 Pyrimidinecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of N,N-diethyl-2-pyrimidinecarboxamide.

DFT calculations are widely employed to investigate the electronic structure and reactivity of pyrimidine (B1678525) derivatives. ijcce.ac.ir By using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), the molecular geometry can be optimized to its lowest energy state. ijcce.ac.ir From this optimized structure, key electronic descriptors are calculated to predict the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap suggests higher reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack), offering insights into intermolecular interactions. researchgate.net

Note: Values are illustrative based on DFT calculations for related pyrimidine compounds.

The flexibility of the diethylamino group and its rotation relative to the pyrimidine ring mean that this compound can exist in multiple conformations. Conformational analysis using theoretical methods is performed to identify the most stable arrangements (conformers) and the energy barriers between them. nih.gov

Calculations can map the potential energy surface as a function of key dihedral angles, revealing the various energy minima (stable conformers) and transition states. nih.gov For similar N,N-diethyl-substituted amides, studies have shown the existence of stable gauche and cis conformers. nih.gov The relative stability of these conformers can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov This model shows that the population ratio of different conformers can change with increasing solvent polarity. nih.gov

DFT calculations are a reliable tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

Vibrational Frequencies: Theoretical vibrational analysis can be performed to predict the infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum is generated. mdpi.com These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. mdpi.comnih.gov Assignments for key vibrational modes, such as the C=O stretch of the amide, N-H stretches (if applicable in related primary/secondary amides), and pyrimidine ring vibrations, can be made with high confidence. mdpi.comscirp.org

Table 2: Predicted Vibrational Frequencies for this compound Functional Groups (Illustrative)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Pyrimidine Ring) 3100 - 3000
C-H Stretch Aliphatic (Ethyl Groups) 3000 - 2850
C=O Stretch Amide ~1650
C=N/C=C Stretch Pyrimidine Ring 1600 - 1450
C-N Stretch Amide and Ring 1400 - 1250

Note: Values are representative based on DFT calculations of molecules with similar functional groups.

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. ijcce.ac.irmdpi.com These theoretical predictions have become increasingly accurate and are valuable for assigning signals in experimental NMR spectra, especially for complex molecules. nih.gov While DFT calculations can provide good accuracy, machine learning models trained on large datasets of DFT-calculated and experimental shifts are emerging as even more powerful prediction tools. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum or with implicit solvent, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of explicit solvent molecules. nih.gov

These simulations can reveal how the molecule interacts with water or other solvents, providing a detailed picture of the solvation shell and its effect on the molecule's preferred conformation and flexibility. Techniques such as mixed-solvent molecular dynamics (MixMD) can be used to identify potential binding sites on the molecule by observing the distribution of different solvent probes around it, which is particularly relevant for understanding how it might interact with biological targets. nih.gov

Mechanistic Studies of Reaction Pathways

Theoretical chemistry can be used to model the entire course of a chemical reaction involving this compound, providing a level of detail that is often inaccessible through experiments alone.

When studying a potential reaction, such as hydrolysis of the amide bond or substitution on the pyrimidine ring, a key goal is to identify the transition state (TS). The TS is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

Using DFT, researchers can perform a transition state search to locate the specific geometry of the TS and calculate its energy. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical parameter for determining reaction rates. This analysis provides fundamental insights into the reactivity and stability of the compound.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational methodology used to explore the energy landscape of a chemical process. This technique identifies the most likely pathway, or reaction coordinate, for a transformation, such as a conformational change or a chemical reaction, by mapping the potential energy surface. For this compound, this could involve modeling the rotation around the amide bond to understand the energy barriers between different conformers.

The process involves selecting a coordinate that represents the progress of the reaction, such as a bond distance, angle, or dihedral angle. The energy of the molecule is then calculated at various points along this coordinate, resulting in a potential energy profile. This profile reveals transition states—the highest energy points on the pathway—and intermediate structures. Advanced methods can map out complex, multi-dimensional reaction coordinates to provide a comprehensive view of the molecular dynamics. Such studies are foundational for understanding the molecule's flexibility and how it might adapt its shape within different environments, such as a protein binding site.

Ligand-Target Interaction Modeling at the Molecular Level

Modeling the interaction between a small molecule like this compound and a biological target is a cornerstone of computational chemistry. These models provide insights into the non-covalent interactions that govern molecular recognition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be used to predict its binding mode within the active site of a protein.

The process involves placing the ligand (this compound) into the binding site of a protein structure, which is often obtained from crystallographic data. A scoring function is then used to estimate the binding affinity for numerous generated poses of the ligand. For pyrimidine-based compounds, a wide array of protein targets have been explored. For instance, pyrimidine derivatives have been docked against the RNA-dependent RNA polymerase (RdRp) of viruses, showcasing their potential as inhibitors. nih.gov Other studies have investigated pyrimidinecarboxamides as potential inhibitors of HIV integrase. google.comgoogle.com

A typical docking study would reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens or the carboxamide oxygen and amino acid residues in the protein's active site. Hydrophobic interactions between the diethyl groups and nonpolar residues of the target protein would also be identified.

Following molecular docking, more rigorous methods can be employed to calculate the binding free energy of the ligand-protein complex. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding. This approach calculates the change in energy when the ligand binds to the protein, considering various energy components.

The binding free energy (ΔG_bind) is typically broken down into several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_solv : Solvation free energy, which is further divided into polar and nonpolar contributions.

These calculations can identify "interaction hotspots," which are specific residues in the binding site that contribute most significantly to the binding affinity. For a series of pyrimidine dicarboxamide inhibitors, it was found that increased favorable intermolecular packing, reflected in the van der Waals energy term, best explained the experimental variation in binding. nih.gov

Table 1: Illustrative Binding Free Energy Components from a Computational Study This table is a representative example based on typical computational studies and does not represent experimental data for this compound.

LigandΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)ΔG_bind (kcal/mol)
Compound A-35.2-18.520.1-33.6
Compound B-40.1-22.325.5-36.9

Computational methods are invaluable for developing Structure-Activity Relationships (SAR) or Structure-Interaction Relationships (SIR). By systematically modifying the structure of this compound in silico and evaluating the effect of these changes on binding affinity, researchers can build predictive models.

For example, a computational SAR study might involve:

Replacing the diethyl groups with other alkyl or aryl groups to probe the effect on hydrophobic interactions.

Introducing substituents onto the pyrimidine ring to explore additional hydrogen bonding or steric effects.

Altering the carboxamide linker to understand its role in maintaining the optimal binding conformation.

Studies on related pyrimidine structures have demonstrated clear SAR trends. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic preparation of analogs in four distinct regions of the scaffold established clear structure-activity relationships for channel inhibition. nih.gov Similarly, for pyrazolo-pyrimidinone derivatives, it was found that increasing the hydrophobic steric hindrance of functional groups improved their activity. nih.gov These computational insights guide the design of more potent and selective molecules.

Prediction of Fundamental Molecular Properties

Beyond ligand-target interactions, computational chemistry is used to predict the fundamental physicochemical properties of a molecule. These predictions are essential for understanding a compound's behavior and for drug discovery processes. arxiv.orgzenodo.org

For this compound, methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties with high accuracy. nih.gov DFT calculations can provide detailed information on the electronic structure, which governs properties like reactivity, dipole moment, and polarizability. nih.gov

Predicted properties often include:

Molecular Weight: The mass of one mole of the substance.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, a predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Key determinants of binding interactions.

Polarizability: The ability of the electron cloud to be distorted by an electric field.

Table 2: Predicted Molecular Properties for this compound These values are computationally predicted and sourced from chemical databases.

PropertyPredicted Value
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
XLogP30.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area (TPSA)52.9 Ų

Compound Names Mentioned

Molecular Recognition and Interaction Studies Non Clinical/non Therapeutic Focus

Structural Determinants of Molecular Interaction Specificity

Without any foundational research on this specific compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to build a scientific profile for N,N-diethyl-2-pyrimidinecarboxamide.

Impact of Substituent Modifications on Interaction Profiles

The pyrimidine (B1678525) ring of this compound serves as a versatile scaffold for chemical modification. The introduction of various substituents at different positions on this ring can profoundly alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby modulating its interaction with a target protein. These modifications can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Withdrawing and Electron-Donating Groups:

The nature of substituents on a heterocyclic ring system can significantly influence binding affinity. Studies on analogous heterocyclic compounds have demonstrated that the strategic placement of EWGs (e.g., halogens like -Cl, -Br; nitro groups, -NO2; cyano groups, -CN) or EDGs (e.g., alkyl groups like -CH3; alkoxy groups, -OCH3; amino groups, -NH2) can fine-tune interactions with receptor binding pockets. For instance, in a study on imidazo[4,5-b]pyridine-based inhibitors, the introduction of EWGs was found to impact biological activity, with smaller, more electronegative halogens leading to varied inhibitory concentrations. This suggests that for this compound, adding an EWG to the pyrimidine ring could enhance electrostatic or halogen bonding interactions with a target. Conversely, the addition of an EDG can increase the electron density of the pyrimidine ring, potentially strengthening pi-stacking interactions or altering the basicity of the nitrogen atoms, which could be crucial for hydrogen bonding.

The following interactive table provides examples of how different substituents could theoretically alter the properties and interaction potential of the this compound scaffold.

Substituent PositionSubstituent TypePotential Impact on Interaction Profile
4- or 6-positionElectron-Withdrawing (e.g., -Cl, -CF3)May form halogen bonds with backbone carbonyls or other suitable acceptors in a binding pocket. Can alter the electrostatic potential of the ring, influencing long-range interactions.
4- or 6-positionElectron-Donating (e.g., -OCH3, -NH2)Can act as hydrogen bond donors or acceptors. May enhance pi-stacking interactions by increasing the electron density of the pyrimidine ring.
5-positionBulky/Lipophilic (e.g., phenyl, cyclohexyl)Can engage in hydrophobic interactions within a lipophilic pocket of a receptor, potentially increasing binding affinity through the hydrophobic effect.

Steric Effects and Hydrophobicity:

Beyond electronic effects, the size and shape (steric profile) of a substituent are critical. A bulky substituent can either promote or hinder binding, depending on the topology of the binding site. If a receptor has a deep, hydrophobic pocket, a larger, lipophilic group on the pyrimidine ring could lead to a more favorable binding energy. The importance of a compact, lipophilic group has been noted in studies of substituted purines, suggesting a similar principle could apply to pyrimidine-based compounds.

Conformational Flexibility and its Influence on Binding

The three-dimensional shape of a molecule is a key determinant of its biological activity. For this compound, two primary sources of conformational flexibility exist: rotation around the pyrimidine-carbonyl bond and rotation around the carbonyl-nitrogen bond of the diethylamide group.

Rotation of the Diethylamide Group:

Computational studies on related N,N-diethylamides have shown that the energy barriers to rotation can be influenced by the nature of the adjacent ring system and the solvent environment. For this compound, it is expected that there would be a notable rotational barrier for the diethylamide group, potentially influencing which conformer is predominantly present and active.

Research on N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed a significant twist between the pyrimidine and phenyl rings, highlighting how different ring systems attached to a pyrimidine core can adopt specific spatial arrangements. While a direct crystal structure for this compound is not publicly available, it is reasonable to assume that a preferred, low-energy conformation exists that would be crucial for its molecular recognition.

The conformational flexibility, while allowing the molecule to adapt to a binding site, can also come at an entropic cost upon binding. A more rigid analog, locked in the bioactive conformation, often exhibits higher potency. Therefore, understanding the conformational preferences of this compound is a key step in any rational drug design or molecular interaction study.

The following table summarizes the key conformational features of this compound and their potential influence on molecular interactions.

Conformational FeatureDescriptionPotential Influence on Binding
Pyrimidine-Carbonyl TorsionThe angle of rotation between the plane of the pyrimidine ring and the plane of the amide group.Determines the overall three-dimensional shape and the spatial relationship between the heterocyclic ring and the diethylamide moiety. A specific torsional angle may be required for optimal fit into a binding site.
Amide Bond RotationRestricted rotation around the C(carbonyl)-N bond of the diethylamide group.Leads to distinct syn and anti conformers, each with a different spatial arrangement of the ethyl groups. One conformer may be preferentially recognized by a biological target.
Ethyl Group OrientationThe rotational position of the two ethyl groups attached to the nitrogen atom.Influences the steric bulk and hydrophobic surface area presented by the diethylamide group, which can impact interactions with hydrophobic pockets.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research articles or data could be found on the coordination chemistry or supramolecular assembly of the chemical compound This compound . Consequently, an article detailing its ligand properties, formation of metal complexes, and self-assembly in supramolecular architectures, as per the requested outline, cannot be generated at this time.

The search for information included targeted queries for the synthesis, characterization, and structural analysis of metal complexes involving this compound. While a significant body of research exists for related compounds containing pyrimidine or carboxamide functional groups, and for ligands with similar nitrogen and oxygen donor atoms, no studies have been published that focus specifically on this compound as a ligand in coordination chemistry.

This indicates that the coordination behavior and potential for this specific compound to form metal complexes and self-assembling supramolecular structures have not yet been explored or reported in publicly accessible scientific literature. Therefore, any attempt to create the requested article would be based on speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and would deviate from the user's specific instructions to focus solely on this compound.

Coordination Chemistry and Supramolecular Assembly of N,n Diethyl 2 Pyrimidinecarboxamide

Self-Assembly in Supramolecular Architectures

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonding is a predominant directional force in the crystal engineering of nitrogen-containing heterocyclic compounds and amides. For N,N-diethyl-2-pyrimidinecarboxamide, several types of hydrogen bonds are conceivable and are likely to play a significant role in its molecular assembly.

In the solid state, the pyrimidine (B1678525) ring offers two nitrogen atoms as potential hydrogen bond acceptors. The carbonyl oxygen of the carboxamide group is another strong hydrogen bond acceptor. While the molecule lacks conventional strong hydrogen bond donors like N-H or O-H groups, weaker C-H···O and C-H···N hydrogen bonds are expected to be prevalent. The formation of hydrogen bonds in similar systems has been observed to be a persistent phenomenon, dictating the supramolecular features from solution to the crystalline solid state. nih.gov

Studies on related pyrimidine derivatives have shown that intermolecular N-H···O and N-H···N hydrogen bonds are common motifs that stabilize molecular chains and networks. rsc.org In the absence of a strong N-H donor in this compound, the aromatic C-H groups of the pyrimidine ring and the aliphatic C-H groups of the diethylamino moiety can act as donors. The pyrimidine ring nitrogens are effective hydrogen bond acceptors, and interactions with C-H donors can be anticipated. nih.gov

The carboxamide group itself is a well-known participant in hydrogen bonding. In ortho-substituted arylamides, intramolecular hydrogen bonds are a key feature, often influencing the conformation of the molecule. nih.gov For this compound, an intramolecular C-H···N or C-H···O interaction between a pyrimidine C-H and the carbonyl oxygen or a diethylamino C-H and a pyrimidine nitrogen could be possible, influencing the orientation of the carboxamide group relative to the pyrimidine ring.

In solution, the hydrogen bonding behavior would be significantly influenced by the solvent. In aprotic solvents, the inherent hydrogen bonding capabilities of the molecule would dominate, potentially leading to self-association. However, in protic solvents, competition from solvent molecules for the hydrogen bond acceptor sites on the pyrimidine and carboxamide groups would likely disrupt intramolecular and intermolecular solute-solute hydrogen bonds. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Role
Pyrimidine C-HPyrimidine N (intermolecular)C-H···NChain/Network Formation
Pyrimidine C-HCarbonyl O (intermolecular)C-H···ODimer/Chain Formation
Diethylamino C-HPyrimidine N (intermolecular)C-H···NPacking Stabilization
Diethylamino C-HCarbonyl O (intermolecular)C-H···OPacking Stabilization
Pyrimidine C-HCarbonyl O (intramolecular)C-H···OConformational Lock

Non-Covalent Interactions in Molecular Aggregates

π-π Stacking Interactions: The pyrimidine ring, being an aromatic system, can participate in π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. libretexts.org The stability of such stacks depends on the relative orientation of the rings (e.g., face-to-face, offset) and the nature of the substituents. In pyrimidine-containing structures, π-π stacking is a frequently observed phenomenon that contributes to the formation of one-, two-, or three-dimensional structures. researchgate.net The tendency for self-stacking in pyrimidines is generally considered to be less pronounced than in purines, but it remains a significant organizing force. nih.govquora.com The presence of the N,N-diethylcarboxamide substituent will sterically influence the geometry of these π-π interactions.

The interplay of these various non-covalent forces—hydrogen bonding, π-π stacking, and van der Waals interactions—will ultimately determine the specific packing arrangement of this compound in the solid state, leading to the formation of distinct molecular aggregates. The subtle balance between these interactions is a key principle in crystal engineering and understanding the properties of molecular materials. nih.gov

Table 2: Summary of Non-Covalent Interactions in this compound Aggregates

Interaction TypeInteracting MoietiesDescriptionExpected Influence
π-π StackingPyrimidine ringsAttraction between aromatic π-systemsFormation of columnar or layered structures
van der WaalsEntire molecule, especially ethyl groupsGeneral attractive forces from induced dipolesEfficient molecular packing and density
Dipole-DipolePolar groups (C=O, pyrimidine N)Electrostatic attraction between permanent dipolesOrdered alignment of molecules in the crystal lattice

Future Research Directions and Emerging Applications in Chemical Sciences

Development of Novel and Efficient Synthetic Routes

The classical synthesis of amides often involves activating a carboxylic acid, such as 2-pyrimidinecarboxylic acid, and reacting it with an amine, in this case, diethylamine (B46881). This can be achieved by converting the acid to an acid chloride. nih.gov However, future research is focused on developing more streamlined, atom-economical, and environmentally benign synthetic strategies.

Modern synthetic organic chemistry offers several promising avenues for the synthesis of N,N-diethyl-2-pyrimidinecarboxamide and its derivatives. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, represent a highly efficient strategy. bohrium.com For instance, a four-component reaction has been developed for synthesizing pyrimidine (B1678525) carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), where DMF serves as a dual synthon. bohrium.com Adapting such MCRs could provide rapid access to a library of analogues.

Catalysis is central to these modern methods. Palladium-catalyzed oxidative reactions have proven effective for assembling pyrimidine carboxamides from simple starting materials. bohrium.com Other transition metals, such as copper and ruthenium, are also used to catalyze the formation of the pyrimidine ring through various cycloaddition and annulation strategies. mdpi.com The use of microwave irradiation and ultrasound are also emerging as techniques to improve reaction conditions and yields, offering sustainable alternatives to conventional heating. researchgate.netnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyrimidine Derivatives
Synthetic StrategyKey FeaturesCatalyst/Conditions ExamplePotential Advantage for this compound
Multicomponent Reactions (MCRs)Combines 3+ components in one pot; high atom and step economy. bohrium.comPd(TFA)₂, Xantphos, TBHP bohrium.comRapid generation of diverse derivatives.
[4+2] CycloadditionsForms the six-membered pyrimidine ring efficiently.Copper-catalyzed tandem reactions. mdpi.comHigh-yield formation of the core heterocycle.
Microwave-Assisted SynthesisAccelerated reaction times, often improved yields. researchgate.netMicrowave irradiation, often solvent-free or in minimal solvent. nih.govFaster, more energy-efficient synthesis.
Ruthenium-Catalyzed Tandem SynthesisDirect synthesis from alcohols and guanidine (B92328) salts. mdpi.comRuthenium complexes. mdpi.comUse of readily available starting materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical synthesis by enabling the rapid prediction of molecular properties and the design of novel compounds. nih.govinfontd.org For this compound, these computational tools offer a pathway to design derivatives with optimized properties for specific applications.

ML models, such as random forest (RF) and partial least squares (PLS) regression, can be trained on datasets of known pyrimidine derivatives to predict biological activity or material properties. researchgate.netresearchgate.net For example, ML models have been successfully developed to predict the corrosion inhibition efficiencies of pyrimidines based on molecular descriptors like molecular mass, volume, and electronic properties. researchgate.net A similar approach could be used to design analogues of this compound as potential corrosion inhibitors or for other material applications.

Furthermore, AI can be applied to de novo drug design, generating novel molecular structures that are predicted to have high activity for a specific biological target. nih.gov Ensemble machine learning algorithms, such as Bagging and AdaBoost, have been used to improve the performance of quantitative structure-activity relationship (QSAR) models for pyrimidine-based enzyme inhibitors. ijcit.com These advanced computational methods could guide the synthesis of new this compound derivatives with enhanced biological profiles.

Table 2: Application of Machine Learning Models to Pyrimidine Derivatives
ML ApplicationAlgorithm(s) UsedPredicted PropertyKey Finding/Performance MetricReference
Corrosion Inhibition PredictionPartial Least Square (PLS), Random Forest (RF)Inhibition EfficiencyIdentified key molecular descriptors determining efficiency. researchgate.net
QSAR for DHFR InhibitionEnsemble methods (Bagging, AdaBoost) with C4.5 Decision TreeBiological ActivityEnsemble methods significantly improved prediction accuracy over single models. ijcit.com
Corrosion Inhibition (Small Dataset)Random Forest (RF), Gradient Boosting (GB)Inhibition EfficiencyVirtual sample generation (VSG) technique greatly improved accuracy (R² from 0.05 to 0.99 for RF). researchgate.net

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the novel synthetic routes discussed previously, a detailed understanding of reaction mechanisms, kinetics, and the formation of intermediates is crucial. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens, are powerful tools for gaining these insights.

Future research could apply techniques like in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to the synthesis of this compound. These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. For example, in related amide syntheses, spectroscopic monitoring helps control the conversion of in situ generated acid chlorides to the final amide product. scialert.netresearchgate.net Similar monitoring of the condensation between 2-pyridinecarboxaldehyde (B72084) and 1,8-diaminonaphthalene (B57835) has been used to characterize the resulting Schiff base ligand and its metal complexes. nih.gov

Exploration of this compound in Catalysis

The structural motifs within this compound, namely the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the amide group, present opportunities for its use in catalysis. These heteroatoms can act as coordination sites for metal ions, suggesting the compound could serve as a ligand in transition metal catalysis. jocpr.com

Carboxamide groups are known to be part of ligands in various catalytic systems. jocpr.com Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The specific stereoelectronic properties conferred by the pyrimidine ring combined with the diethylamide group could lead to unique reactivity and selectivity. Research into pyrimidine derivatives has shown their role in forming complexes with metals like copper, which are then studied for their chemical and biological interactions. nih.gov

Application in Advanced Materials Science (e.g., sensors, functional polymers)

The field of materials science offers significant opportunities for leveraging the chemical properties of this compound. Its structure is well-suited for incorporation into functional polymers, leading to materials with tailored properties for applications such as sensors or responsive systems.

Polymers containing amide or amine functionalities are widely used in the development of chemical sensors. nih.gov These groups can participate in hydrogen bonding or other specific interactions with a target analyte. This compound could be developed into a functional monomer and polymerized or grafted onto other polymer backbones. For example, molecularly imprinted polymers (MIPs) are a class of synthetic materials with recognition sites designed for a specific molecule. nih.govescholarship.org The target compound could act as a template or a functional monomer in an MIP system designed to detect specific analytes.

Additionally, polymers containing boronic acid groups have been used to create glucose sensors, where the polymer's phase transition changes in the presence of diol-containing molecules. mdpi.com The nitrogen-rich pyrimidine ring and the polar amide group of this compound could be integrated into such responsive polymer systems to modulate their physical properties (e.g., swelling, conductivity) in response to external stimuli, making them suitable for smart materials and biosensors. mdpi.com

Table 3: Potential Roles of this compound in Polymer-Based Sensors
Sensor TypeUnderlying PrinciplePotential Role of the CompoundReference Concept
Chemiresistive SensorAnalyte interaction changes the conductivity of a polymer matrix.Incorporated into a conjugated polymer to modulate electronic properties upon analyte binding. mdpi.com
Colorimetric/Fluorescent SensorAnalyte binding to a functional group causes a visible color or fluorescence change.Used as a building block for a polymer film where analyte interaction with the pyrimidine or amide moiety alters optical properties. nih.gov
Molecularly Imprinted Polymer (MIP) SensorA polymer is created with cavities that are sterically and chemically complementary to a target analyte.Could serve as the template molecule or as a functional monomer to create specific recognition sites. nih.govescholarship.org

Q & A

Q. What are the critical safety protocols for handling this compound in synthesis?

  • Methodology :
  • Ventilation : Use fume hoods during acyl chloride reactions (risk of HCl gas evolution).
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact (potential irritant).
  • Waste Disposal : Quench reaction mixtures with ice-cold NaHCO₃ before aqueous disposal .

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